molecular formula C20H17BrN4O3 B286291 (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B286291
M. Wt: 441.3 g/mol
InChI Key: WXCKQKJOHABGKO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a benzimidazole moiety, and an imidazolidinedione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the individual components. The bromobenzyl group can be introduced through a bromination reaction, while the benzimidazole moiety is synthesized via a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid. The final step involves the formation of the imidazolidinedione core through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinedione core, potentially converting it into a more reduced form.

    Substitution: The bromobenzyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidinedione core may also play a role in its biological activity by interacting with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
  • 3-amino-1-(4-bromobenzyl)pyrrolidin-2-one
  • 1-(4-bromobenzyl)pyrrolidin-3-yl)methanamine

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C20H17BrN4O3/c1-23-16-8-5-13(10-17(16)24(2)20(23)28)9-15-18(26)25(19(27)22-15)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,22,27)/b15-9+

InChI Key

WXCKQKJOHABGKO-OQLLNIDSSA-N

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C

Origin of Product

United States

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